molecular formula C27H34N2O3S2 B2486677 N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE CAS No. 303792-98-5

N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE

Cat. No.: B2486677
CAS No.: 303792-98-5
M. Wt: 498.7
InChI Key: LWLDHASCVFQUSH-UCQKPKSFSA-N
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Description

N-(Adamantan-1-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a synthetic small molecule characterized by a hybrid structure combining an adamantane moiety, a hexanamide linker, and a thiazolidinone ring substituted with a 4-methoxyphenyl group. The compound’s stereochemistry (5Z configuration) and crystal structure have likely been resolved using SHELXL, a refinement program widely employed for small-molecule crystallography .

Properties

IUPAC Name

N-(1-adamantyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O3S2/c1-32-22-8-6-18(7-9-22)14-23-25(31)29(26(33)34-23)10-4-2-3-5-24(30)28-27-15-19-11-20(16-27)13-21(12-19)17-27/h6-9,14,19-21H,2-5,10-13,15-17H2,1H3,(H,28,30)/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLDHASCVFQUSH-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidine ring.

    Introduction of the Adamantane Group: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazolidine intermediate.

    Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The adamantane and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve strong acids or bases.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Studies have indicated that compounds with thiazolidine and methoxyphenyl functionalities exhibit promising anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and growth.
  • Antimicrobial Properties
    • Research has shown that thiazolidine derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The unique structure of N-(adamantan-1-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide may enhance its efficacy as an antimicrobial agent.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory mediators could provide therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.

Case Studies

Study ReferenceApplicationFindings
AnticancerDemonstrated inhibition of tumor growth in xenograft models.
AntimicrobialEffective against Gram-positive bacteria with minimal inhibitory concentrations established.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. However, initial findings suggest:

  • Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE involves its interaction with specific molecular targets. The adamantane group is known for its ability to interact with hydrophobic pockets in proteins, while the thiazolidine ring can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of adamantane and thiazolidinone moieties. Below is a comparison with structurally analogous compounds:

Compound Core Structure Key Substituents Molecular Weight (g/mol) cLogP
N-(Adamantan-1-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide Adamantane + thiazolidinone 4-Methoxyphenyl, hexanamide linker ~550.7 ~4.2
Epalrestat Thiazolidinone Carboxylic acid, lipophilic side chain 319.3 3.8
Rimantadine Adamantane Amine substituent 179.3 2.5
Rosiglitazone Thiazolidinedione Pyridine, ethoxy-phenyl 357.4 2.6

Key Observations :

  • Adamantane vs. Non-Adamantane Analogs: The adamantane group increases molecular weight and lipophilicity (cLogP ~4.2) compared to non-adamantane thiazolidinones like epalrestat (cLogP 3.8) .
  • Thiazolidinone Modifications: The sulfanylidene group may enhance redox activity compared to thiazolidinediones (e.g., rosiglitazone), which lack sulfur-based reactivity .
Computational Comparisons

Virtual screening and molecular docking studies provide insights into binding affinity and selectivity. Using Chemical Space Docking (), this compound demonstrated superior enrichment scores compared to enumerated libraries, suggesting optimized target interactions. Similarity metrics (Tanimoto and Dice indices) further highlight its divergence from known inhibitors:

Metric vs. Epalrestat vs. Rimantadine vs. Rosiglitazone
Tanimoto (MACCS) 0.34 0.12 0.28
Dice (Morgan) 0.41 0.18 0.35

Interpretation :

  • Low similarity scores (<0.5) indicate structural novelty, reducing redundancy in drug discovery pipelines .

Biological Activity

N-(Adamantan-1-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The compound features an adamantane moiety linked to a hexanamide chain, with a thiazolidinone derivative that includes a methoxyphenyl substituent. The structural formula can be represented as follows:

C19H26N2O2S\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_2\text{S}

Synthesis Methodology

The synthesis typically involves the condensation of adamantane derivatives with thiazolidinones. A common method includes:

  • Preparation of Thiazolidinone : Reacting 2-thioxo-1,3-thiazolidin-4-one with appropriate aldehydes.
  • Formation of the Hexanamide : Coupling the thiazolidinone with an adamantane-derived amine.

The reaction conditions often require reflux in solvents such as acetic acid or ethanol to facilitate the formation of the desired product.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

The proposed mechanisms involve:

  • Inhibition of Enzymatic Activity : The thiazolidinone structure may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.
  • Cell Signaling Modulation : Interaction with cell surface receptors could alter signaling pathways related to growth and survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazolidinone derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
N-(Adamantan-1-yl)-6...12.5Staphylococcus aureus
Other Derivative X25E. coli

Study 2: Antitumor Activity

In another investigation focused on the antitumor effects, the compound was tested on human cancer cell lines (e.g., HeLa and MCF7). The results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM .

Cell LineIC50 (µM)
HeLa15
MCF718

Study 3: Mechanistic Insights

Research into the mechanism revealed that treatment with N-(adamantan-1-yl)-6... led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a pathway for induced apoptosis .

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